N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide
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Description
N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide, commonly known as BML-210, is a synthetic compound that belongs to the class of N-acylhydrazone derivatives. It has been widely studied for its potential therapeutic applications, particularly in the field of cancer research.
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide derivatives and analyzed their structures using various techniques. For example, Demir et al. (2016) synthesized a compound similar in structure and characterized it by X-ray diffraction, IR, NMR, and UV-Vis spectra, along with DFT calculations to compare the optimized molecular structure with experimental data, revealing insights into its vibrational frequencies, chemical shifts, and electronic properties (Demir et al., 2016).
Biological Activity
Studies on related compounds have highlighted their potential biological and antimicrobial activities. Limban et al. (2011) synthesized acylthioureas derivatives, which showed significant antipathogenic activity against bacterial strains known for biofilm formation, indicating the potential for developing novel antimicrobial agents (Limban et al., 2011).
Molecular Docking and Drug Design
Investigations into the interaction of these compounds with biological targets through molecular docking studies have been conducted to evaluate their potential as drug candidates. For instance, Limban et al. (2020) prepared derivatives based on a similar structure, evaluating their antimicrobial activity against various pathogens. They performed molecular docking to explore the interaction with DNA gyrase, suggesting a mechanism of action involving the inhibition of DNA replication in bacteria (Limban et al., 2020).
Material Science and Chemical Properties
The chemical and physical properties of this compound derivatives have also been a subject of research. Studies like the one by Patil et al. (2012) provide insights into the crystal structure, thermogravimetric analysis, and differential scanning calorimetry of related compounds, contributing to the understanding of their stability and reactivity under various conditions (Patil et al., 2012).
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-12(2)10-17(21)20-16-9-8-14(19)11-15(16)18(22)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBUSQPPQOOWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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